2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-amine
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-amine is a heterocyclic compound that features both pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-amine typically involves the condensation of an appropriate hydrazine derivative with an indole-2-carbaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indole or pyrazole compounds.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide
- N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-amine is unique due to its specific combination of pyrazole and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
827318-17-2 |
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Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-1H-indol-5-amine |
InChI |
InChI=1S/C11H10N4/c12-8-1-2-9-7(5-8)6-11(14-9)10-3-4-13-15-10/h1-6,14H,12H2,(H,13,15) |
InChI Key |
BFIBZYZSRLFHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
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